2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, dimethoxy groups, a p-tolylamino moiety, and a fluorophenylacetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the p-Tolylamino Moiety: This step involves the reaction of the quinoline intermediate with p-toluidine under acidic or basic conditions.
Formation of the Fluorophenylacetamide Group: The final step involves the acylation of the intermediate with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s quinoline core is known to intercalate with DNA, while the fluorophenylacetamide group may enhance its binding affinity to specific proteins.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide: Lacks the p-tolylamino moiety.
2-(6,7-dimethoxy-2-oxo-3-((m-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide: Contains a meta-tolylamino group instead of para.
2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-chlorophenyl)acetamide: Substitutes fluorine with chlorine.
Uniqueness
The uniqueness of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethoxy and fluorophenylacetamide groups enhances its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4/c1-17-4-8-21(9-5-17)29-15-19-12-18-13-24(34-2)25(35-3)14-23(18)31(27(19)33)16-26(32)30-22-10-6-20(28)7-11-22/h4-14,29H,15-16H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZJHFABZJBVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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